Nona-3,5-dien-2-one
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Overview
Description
Nona-3,5-dien-2-one is a volatile organic compound with the molecular formula C9H14O
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-3,5-dien-2-one can be synthesized through various methods. One common synthetic route involves the inverse electron-demand Diels-Alder cycloaddition of a ketene dithioacetal. This method typically requires the use of copper hydride as a promoter and involves heating the reaction mixture to 110-120°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nona-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into saturated ketones or alcohols.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated ketones, alcohols, and various substituted derivatives .
Scientific Research Applications
Nona-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nona-3,5-dien-2-one involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, including cycloadditions and substitutions. The molecular pathways involved in these reactions are influenced by the compound’s electronic structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,5-Nonadien-2-one: Shares a similar molecular structure but differs in the position of double bonds.
Nona-3,5,7-trien-2-one: Contains an additional double bond, leading to different reactivity and applications
Uniqueness
Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
80387-31-1 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3E,5E)-nona-3,5-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h5-8H,3-4H2,1-2H3/b6-5+,8-7+ |
InChI Key |
JETNPTUJXPNCAS-BSWSSELBSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)C |
Canonical SMILES |
CCCC=CC=CC(=O)C |
Origin of Product |
United States |
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